N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
This compound features a piperidine core substituted at the 1-position with a furan-3-carbonyl group and a methylene bridge to an ethanediamide linker. The linker further connects to a 2-methoxyphenylmethyl group.
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-28-18-5-3-2-4-16(18)13-23-20(26)19(25)22-12-15-6-9-24(10-7-15)21(27)17-8-11-29-14-17/h2-5,8,11,14-15H,6-7,9-10,12-13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAGBFFEUJUBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological potential.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C21H26N2O5
- Molecular Weight : 370.39 g/mol
The structure includes a piperidine ring, a furan-3-carbonyl moiety, and a methoxyphenyl group, which contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including G protein-coupled receptors (GPCRs), which are crucial for many physiological processes. These interactions can lead to significant pharmacological effects, such as modulation of intracellular signaling pathways.
Pharmacological Effects
Studies have shown that this compound exhibits several biological activities:
- Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting this compound may also possess antitumor properties.
- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways indicates potential use in treating inflammatory diseases.
- Neurological Effects : Given its structural similarity to known neuroactive compounds, it may influence neurotransmitter systems.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of this compound:
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Variations in the piperidine core or substituents on the furan or phenyl groups can significantly alter its pharmacological properties.
Comparative Analysis with Analogous Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C21H26N2O5 | Contains unique furan and methoxy groups |
| N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide | C21H26N2O5 | Variation in phenyl substitution affects activity |
| N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[(2-hydroxyphenyl)methyl]ethanediamide | C21H26N2O5 | Hydroxy group enhances solubility and bioactivity |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves sequential acylation of piperidine, similar to and , where benzyl-protected intermediates are deprotected to yield final products .
- Pharmacological Potential: The furan-3-carbonyl group may engage in π-π stacking or H-bonding, as seen in ’s trifluoromethylbenzoyl derivatives, which showed enhanced binding in enzyme assays .
- Metabolic Stability: The 2-methoxy group could reduce oxidative metabolism, analogous to ’s 4-Methoxybutyrylfentanyl, which exhibits prolonged activity compared to non-methoxy analogs .
Q & A
Basic: What are the optimized synthetic routes for N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide?
Answer:
The synthesis involves multi-step protocols, typically starting with the preparation of intermediates such as the furan-3-carbonyl-piperidine and 2-methoxybenzylamine moieties. Key steps include:
- Furan Ring Formation : Cyclization of precursors (e.g., γ-ketoesters) under acidic or basic conditions .
- Piperidine Functionalization : Coupling of furan-3-carbonyl chloride with piperidine derivatives via amidation, followed by methylation at the 4-position .
- Ethanediamide Linkage : Reaction of activated carboxylic acids (e.g., EDCI/HOBt) with primary amines under anhydrous conditions (e.g., DCM, 0–25°C) .
Optimization focuses on yield (≥70%) and purity (≥95%), achieved through column chromatography and recrystallization.
Basic: How is the compound’s structure validated post-synthesis?
Answer:
Orthogonal analytical techniques are employed:
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., furan carbonyl at ~160 ppm, piperidine methylene at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ expected for C₂₃H₂₈N₃O₅) .
- X-ray Crystallography : Resolves stereochemistry of the piperidine and ethanediamide groups in crystalline forms .
Basic: What initial biological screening approaches are recommended?
Answer:
- In Vitro Binding Assays : Screen against GPCRs (e.g., serotonin or opioid receptors) due to structural similarity to known ligands . Use radiolabeled ligands (e.g., [³H]-CP55940) with competitive displacement protocols .
- Enzyme Inhibition Studies : Test acetylcholinesterase or kinase inhibition via spectrophotometric assays (e.g., Ellman’s reagent for AChE) .
- Cytotoxicity Profiling : MTT assays on HEK-293 or HepG2 cell lines to rule out nonspecific toxicity .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Analog Synthesis : Modify substituents systematically (e.g., replace 2-methoxyphenyl with 3-chlorophenyl or pyridinyl groups) .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding with furan carbonyl) .
- In Vitro/In Vivo Correlation : Compare binding affinity (IC₅₀) with functional activity (e.g., cAMP modulation for GPCRs) .
Example SAR Table :
| Modification Site | Analog Structure | IC₅₀ (nM) | Notes |
|---|---|---|---|
| Piperidine-4-CH₂ | Cyclohexylmethyl | 120 ± 15 | Reduced solubility |
| 2-Methoxyphenyl | 3-Fluorophenyl | 85 ± 10 | Improved selectivity |
Advanced: How to resolve contradictions in spectral data or biological activity?
Answer:
- Conformational Analysis : Perform DFT calculations (e.g., AM1 or B3LYP) to identify energetically stable conformers influencing NMR shifts or receptor binding .
- Orthogonal Assays : Validate receptor binding discrepancies using surface plasmon resonance (SPR) vs. radioligand assays .
- Batch Reproducibility : Check for synthetic byproducts (e.g., diastereomers) via chiral HPLC .
Advanced: What computational methods predict binding modes with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with CB1 cannabinoid receptors, focusing on the furan carbonyl’s hydrogen bonding with Ser383 .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability (50 ns trajectories) in explicit solvent (e.g., TIP3P water) to assess piperidine flexibility .
- QSAR Modeling : Develop 3D-QSAR models (e.g., CoMFA) using a training set of 30+ analogs to correlate steric/electrostatic fields with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
